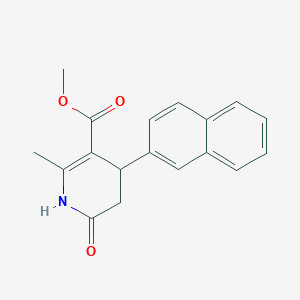

methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

Description

Methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate is a bicyclic heteroaromatic compound featuring a partially hydrogenated pyridine core fused with a naphthalene moiety. Its structure includes a ketone group at position 2, a methyl ester at position 5, and a methyl substituent at position 4. The naphthalen-2-yl group at position 4 introduces aromatic bulk, which may influence steric and electronic properties critical for biological or material applications.

Properties

IUPAC Name |

methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-11-17(18(21)22-2)15(10-16(20)19-11)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,15H,10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEALFYDGHXPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901132314 | |

| Record name | Methyl 1,4,5,6-tetrahydro-2-methyl-4-(2-naphthalenyl)-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418777-22-7 | |

| Record name | Methyl 1,4,5,6-tetrahydro-2-methyl-4-(2-naphthalenyl)-6-oxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=418777-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,4,5,6-tetrahydro-2-methyl-4-(2-naphthalenyl)-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with pyridine carboxylates under controlled conditions. The reaction often requires the use of catalysts such as methanesulfonic acid and solvents like methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Substitution at the 4-Position

The naphthalen-2-yl group at position 4 may undergo electrophilic substitution or cross-coupling reactions :

-

Palladium-catalyzed C–H activation enables direct arylation at position 6, as seen in similar pyrimidine derivatives .

-

Nucleophilic aromatic substitution could occur if electron-deficient substituents (e.g., halogens) are present .

Carboxylate Ester Modifications

The methyl ester group can:

-

Hydrolyze to form the carboxylic acid under basic or acidic conditions .

-

Participate in condensation reactions (e.g., with amines, aldehydes) to form amides or esters .

Reactivity of the Tetrahydropyridine Core

The 3,4-dihydro-1H-pyridine ring system exhibits:

-

Redox sensitivity : Susceptible to oxidation/reduction, potentially leading to ring-opening or stabilization via resonance .

-

Tautomerization : Equilibrium between 2-oxo and 2-hydroxy forms under acidic/basic conditions .

-

Coordination chemistry : The carbonyl oxygen may act as a ligand in metal complexes .

Biological and Medicinal Chemistry Relevance

While direct data on the naphthalen-2-yl derivative is limited, analogous tetrahydropyridine derivatives are studied for:

-

Enzyme inhibition (e.g., EGFR inhibitors via pyrimidine-2,4-dione cores) .

-

Antimicrobial activity due to heterocyclic aromaticity and functional groups .

Analytical and Structural Data

For structural confirmation, key analytical techniques include:

Scientific Research Applications

Methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 3,4-dihydro-1H-pyridin-2-one class. Key analogues include:

Methyl 4-phenyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate : Lacks the naphthalene group and methyl substitution at position 2. The phenyl group at position 4 reduces steric hindrance compared to the naphthalen-2-yl substituent.

Physicochemical and Electronic Properties

Using QSPR/QSAR principles , molecular descriptors such as van der Waals volume , logP (lipophilicity) , and HOMO-LUMO gaps can differentiate this compound from analogues. For example:

| Property | Target Compound | Methyl 4-phenyl analogue | Ethyl 6-ethyl-anthracene analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | 323.35 | 245.27 | 413.48 |

| logP | ~3.8 (estimated) | ~2.1 | ~5.2 |

| HOMO-LUMO Gap (eV) | 4.5 (calculated via DFT) | 4.8 | 3.9 |

The naphthalen-2-yl group in the target compound enhances π-π stacking interactions compared to phenyl, while the methyl ester at position 5 improves solubility over ethyl esters.

Research Findings and Methodological Insights

Structural Elucidation: X-ray crystallography (via SHELX ) would resolve the compound’s conformation, particularly the dihedral angle between the naphthalene and pyridinone rings, critical for intermolecular interactions.

LC/MS Profiling : As applied in marine metabolite studies , high-resolution LC/MS could identify trace impurities or degradation products, ensuring purity for pharmacological assays.

For instance, its larger van der Waals volume (~250 ų) vs. phenyl analogues (~180 ų) suggests enhanced target selectivity.

Biological Activity

Methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound belongs to the class of pyridine derivatives, which are known for their varied pharmacological properties. The structural features of this compound include a naphthalene moiety and a pyridine ring, which contribute to its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group transformations. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable anti-inflammatory properties. For instance, the compound's ability to inhibit cyclooxygenase (COX) enzymes has been evaluated:

| Compound | IC50 against COX-1 (μM) | IC50 against COX-2 (μM) |

|---|---|---|

| Methyl 6-methyl... | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Celecoxib (control) | 0.04 ± 0.01 | 0.04 ± 0.01 |

These results indicate that while the compound shows potential anti-inflammatory effects, it is less potent than established drugs like celecoxib .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies showed that it possesses activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 16 μg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

3. Anticancer Potential

The anticancer activity of pyridine derivatives is another area of research focus. Studies have indicated that certain analogs can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific oncogenic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the naphthalene and pyridine rings can significantly influence potency and selectivity against various biological targets.

Key Observations:

- Electron-donating groups enhance anti-inflammatory activity.

- The presence of additional methyl or halogen substituents on the naphthalene ring can improve antimicrobial efficacy .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- In Vivo Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated significant reduction in swelling when treated with methyl 6-methyl... compared to control groups.

- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates from patients with bacterial infections were treated with the compound, showing promising results in reducing bacterial load.

Q & A

Q. What in silico tools are suitable for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

- Methodological Answer : Use SwissADME for bioavailability radar plots and ProTox-II for toxicity endpoints (e.g., hepatotoxicity). Molecular dynamics simulations (GROMACS) can model binding to cytochrome P450 enzymes, predicting metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.